molecular formula C13H11NO4 B1622263 4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol CAS No. 63801-89-8

4'-Methoxy-5-nitro-1,1'-biphenyl-2-ol

Cat. No.: B1622263
CAS No.: 63801-89-8
M. Wt: 245.23 g/mol
InChI Key: LBOZGNDBSCRERA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol are not extensively documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol is primarily related to its ability to undergo various chemical reactions. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and stability. The biphenyl structure allows for interactions with various molecular targets, potentially affecting biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 4’-Methoxy-5-nitro-1,1’-biphenyl-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific research applications and as a precursor for synthesizing other complex molecules .

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOZGNDBSCRERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368766
Record name 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63801-89-8
Record name 4'-methoxy-5-nitro-1,1'-biphenyl-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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